Cas no 15500-67-1 ([(3S,5S,10S,13S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(4-methylmorpholin-4-ium-4-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;diiodide)

[(3S,5S,10S,13S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(4-methylmorpholin-4-ium-4-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;diiodide structure
15500-67-1 structure
Product Name:[(3S,5S,10S,13S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(4-methylmorpholin-4-ium-4-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;diiodide
Numéro CAS:15500-67-1
Le MF:C33H56I2N2O6
Mégawatts:830.616495132446
CID:219710
Update Time:2023-08-03

[(3S,5S,10S,13S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(4-methylmorpholin-4-ium-4-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;diiodide Propriétés chimiques et physiques

Nom et identifiant

    • Morpholinium, 4,4'-[(2b,3a,5a,16b,17b)-3,17-bis(acetyloxy)androstane-2,16-diyl]bis[4-methyl-,diiodide (9CI)
    • [(3S,5S,10S,13S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(4-methylmorpholin-4-ium-4-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate,diiodide
    • [(3S,5S,10S,13S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(4-methylmorpholin-4-ium-4-yl)-2,3,4,5,6,7,
    • [(3S,5S,10S,13S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(4-methylmorpholin-4-ium-4-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;diiodide
    • Piscine à noyau: 1S/C33H56N2O6.2HI/c1-22(36)40-30-19-24-7-8-25-26(33(24,4)21-29(30)35(6)13-17-39-18-14-35)9-10-32(3)27(25)20-28(31(32)41-23(2)37)34(5)11-15-38-16-12-34;;/h24-31H,7-21H2,1-6H3;2*1H/q+2;;/p-2/t24-,25?,26?,27?,28?,29?,30-,31-,32-,33-;;/m0../s1
    • La clé Inchi: UFZLIEFNBRSAGY-WFRJTHFSSA-L
    • Sourire: [I-].[I-].O(C(C)=O)[C@H]1C(CC2[C@]1(C)CCC1[C@@]3(C)CC([C@H](C[C@@H]3CCC21)OC(C)=O)[N+]1(C)CCOCC1)[N+]1(C)CCOCC1

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 8
  • Comptage des atomes lourds: 43
  • Nombre de liaisons rotatives: 6
  • Complexité: 1010
  • Surface topologique des pôles: 71.1

[(3S,5S,10S,13S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(4-methylmorpholin-4-ium-4-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;diiodide Littérature connexe

Fournisseurs recommandés
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Genelee Bio-Technology Co., Ltd.
上海帛亦医药科技有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Wuhan ChemNorm Biotech Co.,Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Zhengzhou Baoyu Pharmaceutical Co., Ltd.